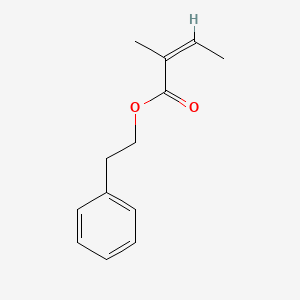

Phenethyl 2-methylisocrotonate

Description

Phenethyl 2-methylisocrotonate (CAS 61692-79-3) is an ester derivative featuring a phenethyl group (C₆H₅CH₂CH₂–) linked to a 2-methylisocrotonate moiety. Its isomerism (e.g., vs. phenethyl 2-methylcrotonate) and structural analogs differ in substituent positioning, chain length, and functional groups, influencing physicochemical properties and biological activity.

Structure

3D Structure

Properties

CAS No. |

61692-79-3 |

|---|---|

Molecular Formula |

C13H16O2 |

Molecular Weight |

204.26 g/mol |

IUPAC Name |

2-phenylethyl (Z)-2-methylbut-2-enoate |

InChI |

InChI=1S/C13H16O2/c1-3-11(2)13(14)15-10-9-12-7-5-4-6-8-12/h3-8H,9-10H2,1-2H3/b11-3- |

InChI Key |

KVMWYGAYARXPOL-JYOAFUTRSA-N |

Isomeric SMILES |

C/C=C(/C)\C(=O)OCCC1=CC=CC=C1 |

Canonical SMILES |

CC=C(C)C(=O)OCCC1=CC=CC=C1 |

boiling_point |

139.00 to 140.00 °C. @ 7.00 mm Hg |

solubility |

slightly |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenethyl 2-methylisocrotonate can be synthesized through esterification reactions. One common method involves the reaction of 2-methylcrotonic acid with phenethyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Phenethyl 2-methylisocrotonate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted esters or other functionalized compounds.

Scientific Research Applications

Phenethyl 2-methylisocrotonate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.

Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of phenethyl 2-methylisocrotonate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Key structural analogs include phenethyl esters with variations in the acyl group (Table 1).

Table 1: Structural Comparison of Phenethyl Esters

| Compound Name | CAS Number | Acyl Group Structure | Molecular Formula | Registration Date |

|---|---|---|---|---|

| Phenethyl 2-methylisocrotonate | 61692-79-3 | CH₂=C(CH₃)COO– | C₁₃H₁₆O₂ | 31/05/2018 |

| Phenethyl 2-methylcrotonate | 55719-85-2 | CH₂CH=C(CH₃)COO– | C₁₃H₁₆O₂ | 31/05/2018 |

| Phenethyl 3-methylbut-2-enoate | 42078-65-9 | CH₂CH(CH₃)COO– | C₁₃H₁₆O₂ | 31/05/2018 |

| Phenethyl acrylate | 3530-36-7 | CH₂=CHCOO– | C₁₁H₁₂O₂ | 31/05/2018 |

| Phenethyl anthranilate | 133-18-6 | NH₂C₆H₄COO– | C₁₅H₁₅NO₂ | 31/05/2018 |

Key Observations :

- Isomerism : this compound and 2-methylcrotonate are positional isomers, differing in double-bond placement (α,β vs. β,γ). This impacts polarity and reactivity .

- Chain Length and Branching: Phenethyl 3-methylbut-2-enoate has a saturated branch, likely increasing steric hindrance compared to unsaturated analogs.

Radical Scavenging and Bioactivity

- Chain Length Effects : Compounds with 1–2 carbon linkers between the carbonyl and aromatic ring exhibit enhanced radical scavenging, as seen in caffeic acid phenethyl ester (CAPE) derivatives . This compound’s α,β-unsaturated system may similarly stabilize radicals.

- Cytotoxicity: Unlike phenethyl isothiocyanate (a sulfur-containing analog with low cytotoxicity in normal cells at ≤30 μM ), ester analogs like this compound likely exhibit distinct toxicity profiles due to metabolic pathways targeting ester hydrolysis.

Volatility and Flavor Contributions

Esters dominate volatile flavor profiles in fermentation (e.g., vinegars), with ethyl esters (e.g., ethyl octanoate) contributing fruity notes . Phenethyl esters, including 2-methylisocrotonate, may impart floral or herbal aromas, though their higher molecular weight (vs. ethyl esters) reduces volatility .

Table 2: Hypothetical Flavor and Stability Properties

| Compound | Predicted Flavor Note | Relative Volatility (Est.) | Stability (vs. Hydrolysis) |

|---|---|---|---|

| This compound | Herbal, green | Low | Moderate (α,β-unsaturated) |

| Phenethyl acrylate | Sharp, pungent | High | Low (reactive double bond) |

| Phenethyl anthranilate | Floral, grape-like | Very low | High (aromatic stabilization) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.